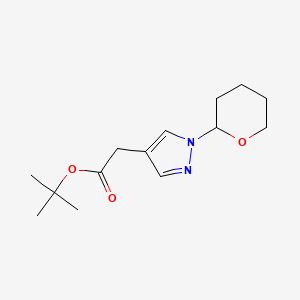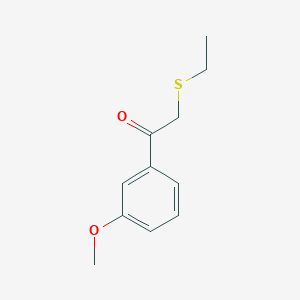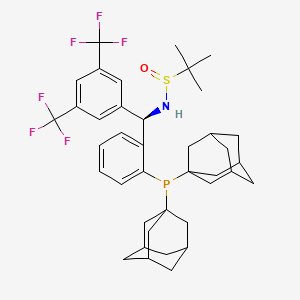
2,5,6-Trichloronicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trichloronicotinohydrazide is an organic compound that belongs to the class of chlorinated nicotinohydrazides It is characterized by the presence of three chlorine atoms attached to the nicotinohydrazide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloronicotinohydrazide typically involves the chlorination of nicotinohydrazide. One common method is the reaction of nicotinohydrazide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
2,5,6-Trichloronicotinohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of trichloronicotinic acid.
Reduction: Formation of dihydronicotinohydrazide derivatives.
Substitution: Formation of various substituted nicotinohydrazides.
科学的研究の応用
2,5,6-Trichloronicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2,5,6-Trichloronicotinohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved in these effects are still under investigation.
類似化合物との比較
Similar Compounds
- 2,3,5-Trichloropyridine
- 2,4,6-Trichloropyrimidine
- 2,5-Dichloronicotinohydrazide
Uniqueness
2,5,6-Trichloronicotinohydrazide is unique due to the specific positioning of the chlorine atoms on the nicotinohydrazide structure. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
分子式 |
C6H4Cl3N3O |
|---|---|
分子量 |
240.5 g/mol |
IUPAC名 |
2,5,6-trichloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H4Cl3N3O/c7-3-1-2(6(13)12-10)4(8)11-5(3)9/h1H,10H2,(H,12,13) |
InChIキー |
QBOJXAHFDMQVSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


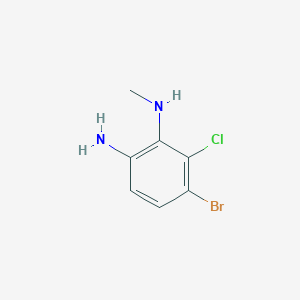
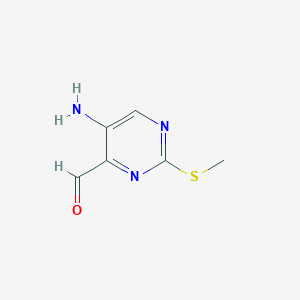
![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)

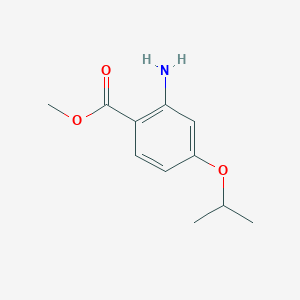


![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)


